N-(2-phenylethyl)-N-[(2,4,6-trimethylphenyl)sulfonyl]glycine
Description
N-(2-phenylethyl)-N-[(2,4,6-trimethylphenyl)sulfonyl]glycine is a sulfonamide-derived glycine analog characterized by two key substituents:
- A 2,4,6-trimethylphenylsulfonyl group, which introduces steric bulk and electron-withdrawing effects due to the sulfonyl moiety.
- A 2-phenylethyl group, contributing aromaticity and hydrophobicity.
Properties
IUPAC Name |
2-[2-phenylethyl-(2,4,6-trimethylphenyl)sulfonylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-14-11-15(2)19(16(3)12-14)25(23,24)20(13-18(21)22)10-9-17-7-5-4-6-8-17/h4-8,11-12H,9-10,13H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCZXEPEPXHJPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-phenylethyl)-N-[(2,4,6-trimethylphenyl)sulfonyl]glycine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a sulfonamide group attached to a glycine moiety. Its chemical formula is , and it exhibits properties typical of sulfonyl compounds, including solubility in organic solvents and potential interactions with biological macromolecules.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic processes. For instance, compounds with similar structures have been shown to inhibit urease activity, which is critical in various physiological and pathological conditions.
Inhibitory Activity
Research has indicated that this compound exhibits inhibitory effects on specific enzymes:
| Enzyme | Inhibition Percentage | Concentration |
|---|---|---|
| Urease | 51% | 0.4 mg/ml |
| Other sulfonamides | Varies | Varies |
These findings highlight its potential as a therapeutic agent in conditions where enzyme inhibition is beneficial.
Case Studies and Research Findings
- Urease Inhibition Study : A study conducted on various sulfonamide derivatives demonstrated that this compound showed significant urease inhibition at a concentration of 0.4 mg/ml. This inhibition could be crucial for treating conditions like peptic ulcers and kidney stones where urease activity plays a role .
- Molecular Docking Analysis : Molecular docking studies have been employed to elucidate the binding interactions of this compound with target enzymes. These studies suggest that the compound can effectively bind to the active sites of enzymes involved in metabolic pathways, potentially leading to its use as a selective inhibitor .
- Comparative Studies : Comparative analyses with known inhibitors have shown that this compound possesses unique inhibitory profiles. For example, while some established inhibitors like Acarbose show significant activity against α-glucosidase, this compound may provide a different mechanism of action that could be exploited for therapeutic purposes .
Toxicity and Safety Profile
The safety profile of this compound remains under investigation. Preliminary assessments indicate low cytotoxicity in vitro; however, comprehensive toxicity studies are necessary to establish its safety for clinical use.
Scientific Research Applications
N-(2-phenylethyl)-N-[(2,4,6-trimethylphenyl)sulfonyl]glycine has shown potential in various biological applications:
-
Enzyme Inhibition :
- The compound has demonstrated inhibitory effects on specific enzymes such as urease. In studies, it exhibited a 51% inhibition rate at a concentration of 0.4 mg/ml. This property is significant for therapeutic applications in conditions like peptic ulcers and kidney stones where urease activity is crucial.
- Potential Anticancer Activity :
-
Molecular Docking Studies :
- Molecular docking analyses suggest that this compound can effectively bind to the active sites of enzymes involved in metabolic pathways. This binding capability may lead to the development of selective inhibitors for therapeutic purposes.
Urease Inhibition Study
A study focused on the urease inhibitory activity of various sulfonamide derivatives revealed that this compound significantly inhibited urease at a concentration of 0.4 mg/ml. This finding highlights its potential role in treating conditions associated with elevated urease activity.
Comparative Studies
Comparative analyses with established inhibitors have shown that this compound possesses unique inhibitory profiles. While traditional inhibitors like Acarbose are effective against α-glucosidase, this compound may provide alternative mechanisms of action beneficial for therapeutic exploitation.
Data Table: Enzyme Inhibition Results
| Enzyme | Inhibition Percentage | Concentration |
|---|---|---|
| Urease | 51% | 0.4 mg/ml |
| Other Sulfonamides | Varies | Varies |
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below highlights critical differences between the target compound and its analogs:
Key Observations:
- Substituent Effects: The trimethylphenyl group in the target compound enhances steric hindrance and lipophilicity compared to the phenyl group in ’s analog .
- Functional Group Differences: Sulfonyl-glycine derivatives (target and ) exhibit stronger electron-withdrawing effects than acetamides (), influencing reactivity and hydrogen-bonding capabilities . Fluorinated analogs () show significantly higher molecular weights and hydrophobicity due to perfluorinated chains, contrasting with the target’s non-fluorinated structure .
Crystallographic and Physicochemical Properties
- Crystal Packing: Studies on N-(2,4,6-trimethylphenyl) acetamides () reveal that substituents alter lattice constants and molecular packing. For example: TMPA (trimethylphenyl-acetamide) crystallizes in a monoclinic system with space group P2₁/c, while chloro-substituted analogs exhibit different unit cell parameters .
- Solubility : The trimethylphenyl and phenylethyl groups likely reduce aqueous solubility compared to less bulky analogs (e.g., ), though this could enhance lipid bilayer penetration .
Methodological Considerations
- Structural Validation : X-ray crystallography using SHELX software () is critical for determining bond parameters and validating structures of analogs like those in and .
- Synthetic Routes : The synthesis of sulfonyl glycines (e.g., ) likely involves sulfonylation of glycine derivatives, whereas acetamides () require amidation. Substituent bulk may complicate purification steps for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
